8-Chloro-[1,3]dioxolo[4,5-g]quinazoline
Beschreibung
Overview of thebenchchem.comnih.govDioxoloquinazoline Scaffold in Medicinal Chemistry Research
The nih.govdioxoloquinazoline scaffold, which combines a quinazoline (B50416) system with a 1,3-benzodioxole (B145889) moiety, is a recognized "privileged structure" in medicinal chemistry. This designation is due to its recurring presence in a multitude of biologically active compounds. mdpi.com The fusion of these two heterocyclic systems creates a rigid, planar structure that can effectively interact with various biological targets.
Derivatives of the dioxoloquinazoline scaffold have demonstrated a wide array of pharmacological activities. For instance, research has shown the potential of these compounds in cancer therapy, with some derivatives exhibiting cytotoxic effects against various cancer cell lines. nih.gov The unique electronic and steric properties conferred by the dioxole ring are believed to play a crucial role in their biological interactions. vulcanchem.com
Historical Context and Evolution of Quinazoline Research in Biological and Synthetic Fields
The journey of quinazoline chemistry began in 1869 with the first synthesis of a quinazoline derivative. nih.gov The parent compound, quinazoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring and a pyrimidine (B1678525) ring, was first synthesized in 1895. molbase.com Initially, research focused on the fundamental synthesis and characterization of these compounds. mdpi.comchemicalbook.com
Over the decades, the field has evolved dramatically, driven by the discovery of the diverse biological activities of quinazoline derivatives. These compounds are now known to possess a broad spectrum of pharmacological properties, including anticancer, antibacterial, anti-inflammatory, anticonvulsant, and antihypertensive effects. nih.govresearchgate.net This has led to the development of several clinically approved drugs based on the quinazoline scaffold, such as gefitinib (B1684475) and erlotinib (B232), which are used in cancer treatment. molbase.comnih.gov The continuous development of novel synthetic methodologies has further expanded the accessibility and diversity of quinazoline derivatives for research and drug discovery. researchgate.net
Significance of the 8-Chloro-benchchem.comnih.govdioxolo[4,5-g]quinazoline Moiety in Contemporary Drug Discovery and Chemical Synthesis
The specific compound, 8-Chloro- nih.govdioxolo[4,5-g]quinazoline, with the molecular formula C₉H₅ClN₂O₂, represents a key intermediate and a building block in modern organic synthesis. molbase.commolbase.com Its structure is a strategic starting point for creating more complex molecules with tailored biological activities. The chlorine atom at the 8-position provides a reactive site for further functionalization, allowing chemists to introduce various substituents and modify the compound's properties. vulcanchem.com
Research has indicated that derivatives of 8-Chloro- nih.govdioxolo[4,5-g]quinazoline hold promise in the development of novel therapeutic agents. For example, it serves as a precursor in the synthesis of compounds evaluated for their anticancer properties. The strategic placement of the chloro group on the dioxoloquinazoline scaffold is a key feature that medicinal chemists exploit to design potent and selective inhibitors of biological targets, such as epidermal growth factor receptor (EGFR) kinases, which are implicated in various cancers. nih.govbohrium.comnih.gov
The synthesis of derivatives often starts from related compounds like ethyl 8-chloro nih.govdioxolo[4,5-g]quinoline-7-carboxylate, which can be prepared through multi-step reactions. The resulting 8-chloro-substituted quinazoline can then undergo further chemical modifications, such as amination at the 8-position, to enhance its interaction with biological targets like DNA. vulcanchem.com
Table 1: Physicochemical Properties of 8-Chloro- nih.govdioxolo[4,5-g]quinazoline and a Key Precursor
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Role |
| 8-Chloro- nih.govdioxolo[4,5-g]quinazoline | C₉H₅ClN₂O₂ | 208.601 | Intermediate for functionalization molbase.commolbase.com |
| Ethyl 8-chloro nih.govdioxolo[4,5-g]quinoline-7-carboxylate | C₁₃H₁₀ClNO₄ | 295.68 | Precursor in synthesis |
Table 2: Reported Biological Activities of Related Dioxoloquinazoline Derivatives
| Derivative Type | Biological Activity | Target Cell Lines/Organisms | Reference |
| Quaternary ammonium (B1175870) salts derived from ethyl 8-chloro nih.govdioxolo[4,5-g]quinoline-7-carboxylate | Anticancer | HCT-116, HeLa, A549 | |
| Quaternary ammonium salts derived from ethyl 8-chloro nih.govdioxolo[4,5-g]quinoline-7-carboxylate | Antimicrobial | Gram-positive bacteria | |
| Thiazolo[5,4-g]quinazolin-8-one derivatives | Cytotoxicity | Huh7-D12, Caco-2, HCT-116, MCF-7, MDA-MB-231, MDA-MB-468, PC-3 | nih.gov |
Structure
3D Structure
Eigenschaften
IUPAC Name |
8-chloro-[1,3]dioxolo[4,5-g]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-5-1-7-8(14-4-13-7)2-6(5)11-3-12-9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCJSVRGPHXBSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565708 | |
| Record name | 8-Chloro-2H-[1,3]dioxolo[4,5-g]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72700-23-3 | |
| Record name | 8-Chloro-2H-[1,3]dioxolo[4,5-g]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Functionalization of 8 Chloro 1 2 Dioxolo 4,5 G Quinazoline
Reactivity Profile of Nitrogen Atoms within the Quinazoline (B50416) Heterocycle
The quinazoline ring is a privileged scaffold in medicinal chemistry, and its reactivity is significantly influenced by the two nitrogen atoms, N1 and N3, located within the pyrimidine (B1678525) portion of the heterocycle. chim.itscielo.br These nitrogen atoms are generally nucleophilic and represent key sites for functionalization.
The lone pair of electrons on each nitrogen atom allows them to act as bases or nucleophiles. Protonation or coordination with a Lewis acid can occur at either nitrogen, which in turn activates the quinazoline ring, particularly the C4 position, for nucleophilic attack. chim.it The formation of quinazoline-3-oxides, for example, alters the electronic properties of the ring and enables C-H functionalization reactions at positions that are otherwise unreactive. chim.it
Furthermore, the nitrogen atoms can direct metallation and subsequent functionalization. For instance, the coordination of a rhodium catalyst to one of the ring nitrogens can facilitate the regioselective activation of an adjacent C-H bond, allowing for the introduction of new substituents. chim.it In the context of 8-Chloro- chim.itnih.govdioxolo[4,5-g]quinazoline, while direct reactions at the nitrogen atoms are possible, they are often strategically employed to influence the reactivity of other positions on the scaffold.
Substitution Patterns and Their Impact on thechim.itnih.govDioxolo Ring Reactivity
The chim.itnih.govdioxolo, or methylenedioxy, group is a five-membered ring fused to the benzene (B151609) portion of the quinazoline core. wikipedia.org This group is generally characterized by its high stability and is typically unreactive under many synthetic conditions. wikipedia.org Its primary influence on the molecule is electronic; as an electron-donating group, it increases the electron density of the benzene ring to which it is attached.
While robust, the dioxolo ring is not entirely inert. It can be cleaved under specific and often forcing conditions to yield a catechol (1,2-dihydroxybenzene) derivative. Such reactions typically require strong Lewis acids, like boron trichloride, or treatment with potent nucleophiles in polar aprotic solvents. nih.govacs.orgacs.org The susceptibility of the methylenedioxy ring to cleavage can be enhanced by the presence of strong electron-withdrawing groups elsewhere in the molecule. nih.gov
For most synthetic transformations targeting the 8-chloro position or the pyrimidine ring of 8-Chloro- chim.itnih.govdioxolo[4,5-g]quinazoline, the dioxolo ring is expected to remain intact. Its role is primarily to modulate the electronic character and steric environment of the scaffold rather than to participate directly in reactions.
Transformations at the 8-Chloro Position of thechim.itnih.govdioxolo[4,5-g]quinazoline Scaffold
The chlorine atom at the 8-position is an aryl chloride, and its reactivity is central to the functionalization of the molecule. The electron-withdrawing nature of the quinazoline ring system makes the attached benzene ring moderately electron-deficient, rendering the 8-chloro group susceptible to two major classes of transformations: nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions provide a direct method for replacing the chloro group with a variety of nucleophiles. This pathway is widely used for the synthesis of functionalized quinazolines. chim.itnih.gov The reaction proceeds via addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion. A range of nucleophiles can be employed for this purpose.
Table 1: Potential Nucleophilic Aromatic Substitution Reactions at the 8-Chloro Position
| Nucleophile | Reagent Example | Functional Group Introduced |
| Amines | Benzylamine, Aniline (B41778), Morpholine | -NHR, -NRR' |
| Alkoxides | Sodium Methoxide (NaOMe) | -OCH₃ |
| Thiolates | Sodium Thiophenoxide (NaSPh) | -SPh |
| Hydrazine | Hydrazine Hydrate (N₂H₄·H₂O) | -NHNH₂ |
| Azides | Sodium Azide (NaN₃) | -N₃ |
This table is illustrative, based on known reactivity of chloroquinazolines and related chloro-heterocycles. mdpi.comresearchgate.net
Transition Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, offering broader scope and milder conditions than many SNAr reactions. nih.govnih.gov The 8-chloro position serves as an excellent handle for these transformations.
Suzuki-Miyaura Coupling: This reaction pairs the 8-chloroquinazoline (B1587598) with an organoboron reagent (boronic acid or ester) to form a new C-C bond, enabling the introduction of various aryl, heteroaryl, or alkyl groups. nih.govresearchgate.net
Sonogashira Coupling: This involves the coupling of the 8-chloroquinazoline with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to install an alkynyl substituent. nih.gov
Buchwald-Hartwig Amination: This provides a versatile alternative to SNAr for the formation of C-N bonds, coupling the chloroquinazoline with a wide array of primary and secondary amines. researchgate.net
Heck Coupling: This reaction can be used to introduce alkenyl groups at the 8-position.
Strategic Introduction of Pharmacophoric Groups for Bioactivity Modulation
The quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. scielo.brnih.gov Functionalization, particularly at positions on the benzenoid ring like C8, is a key strategy for tuning the pharmacological profile of these molecules. The reactions described in the previous section are instrumental in introducing pharmacophoric groups—molecular features responsible for a drug's biological activity.
By displacing the 8-chloro atom, a diverse array of functionalities can be installed to modulate properties such as target binding, selectivity, and pharmacokinetics.
Table 2: Examples of Pharmacophoric Groups Introduced at the 8-Position
| Reaction Type | Reagent/Coupling Partner | Pharmacophoric Group | Potential Biological Relevance |
| SNAr / Buchwald-Hartwig | Substituted anilines, aliphatic amines | Amino groups (-NHR) | Kinase inhibition, receptor antagonism scielo.brnih.gov |
| Suzuki Coupling | Phenylboronic acid, Pyridineboronic acid | Aryl/heteroaryl groups | Enhancing π-stacking interactions, target recognition nih.gov |
| Sonogashira Coupling | Phenylacetylene | Alkynyl groups | Probes for click chemistry, rigid linkers |
| SNAr | 3-Mercaptopropionic acid | Thioether with carboxylate | Improving solubility, metal chelation |
This table provides examples based on the known importance of these functional groups in quinazoline-based drug discovery.
For instance, the introduction of specific substituted anilines via SNAr or Buchwald-Hartwig amination is a hallmark of many potent tyrosine kinase inhibitors like erlotinib (B232) and gefitinib (B1684475), although these are substituted at other positions. nih.gov Applying this logic, the 8-position can be explored to generate novel analogues with unique structure-activity relationships.
Chemo- and Regioselectivity in Chemical Transformations of the Compound
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In 8-Chloro- chim.itnih.govdioxolo[4,5-g]quinazoline, the primary chemoselectivity challenge involves transforming the 8-chloro group without affecting the dioxolo ring or the pyrimidine nitrogens. The conditions for palladium-catalyzed couplings and most SNAr reactions are typically mild enough to leave the robust dioxolo ring intact. nih.govacs.org Conversely, reactions intended for the nitrogen atoms, such as N-alkylation with an alkyl halide, would require different conditions (e.g., a base) and would not typically affect the aryl chloride.
Regioselectivity addresses which position reacts when multiple similar sites are available. While the title compound has only one chloro substituent, it is instructive to consider the established reactivity hierarchy of polyhalogenated quinazolines. For SNAr reactions, the C4 position is the most electrophilic and thus the most reactive, followed by the C2 position. Positions on the benzene ring are generally less reactive. nih.govnih.govstackexchange.com This predictable regioselectivity is governed by the strong electron-withdrawing effect of the pyrimidine ring nitrogens, which is most pronounced at C4. nih.govstackexchange.com
For C-H functionalization reactions, regioselectivity is dictated by the directing group and the catalyst. chim.itmdpi.com For example, a directing group at N1 could selectively guide a catalyst to functionalize the C8 position. Therefore, by carefully selecting reagents and reaction conditions, chemists can achieve a high degree of control over the functionalization of the 8-Chloro- chim.itnih.govdioxolo[4,5-g]quinazoline scaffold, enabling the rational design and synthesis of novel, complex molecules.
Structure Activity Relationship Sar Studies of 8 Chloro 1 2 Dioxolo 4,5 G Quinazoline Derivatives
Impact of the 8-Chloro Substituent on Biological Efficacy and Selectivity
The presence and position of halogen atoms on the quinazoline (B50416) ring are known to be significant determinants of biological activity. nih.gov SAR studies on various quinazolinone derivatives have revealed that the inclusion of a halogen atom at the C-8 position can substantially enhance their antimicrobial properties. nih.govresearchgate.netijpca.org
The 8-chloro substituent exerts its influence through several mechanisms:
Electronic Effects: As an electron-withdrawing group, the chlorine atom modulates the electron density of the entire aromatic system. This alteration can be critical for the molecule's ability to participate in key interactions, such as π-π stacking or hydrogen bonding with amino acid residues within a target protein's binding site.
Steric Hindrance and Selectivity: The chlorine atom at the C-8 position can act as a "steric bump," promoting a specific orientation or conformation upon binding to a biological target. This can lead to improved selectivity for a particular enzyme or receptor over others, potentially reducing off-target effects.
Metabolic Stability: The C-H bond is replaced by a more stable C-Cl bond, which can block a potential site of metabolic oxidation by cytochrome P450 enzymes. This can increase the metabolic stability of the compound, leading to a longer half-life and sustained biological effect.
The following table illustrates how the presence of a C-8 halogen can influence biological activity, based on general findings in quinazoline chemistry.
| Compound | R1 (Position 8) | R2 (Position 4) | Biological Activity (Example: MIC, µg/mL) |
|---|---|---|---|
| Derivative 1 | -H | -NH-Aryl | 64 |
| Derivative 2 | -Cl | -NH-Aryl | 16 |
| Derivative 3 | -Br | -NH-Aryl | 12 |
Influence of thebenchchem.commdpi.comDioxolo Moiety on Molecular Recognition and Interactions
Planarity and Rigidity: The fused five-membered dioxolo ring imparts significant rigidity and planarity to the molecule. This structural constraint reduces the number of possible conformations the molecule can adopt, which can be advantageous for binding. A more rigid structure can fit more precisely into a well-defined binding pocket, such as the ATP-binding site of a protein kinase, leading to higher affinity. This pre-organization reduces the entropic penalty of binding.
Compact Structure: Cyclization at the C-6 and C-7 positions results in a more compact molecular structure compared to derivatives with two separate alkoxy groups at these positions. mdpi.com This compactness can be favorable for accessing certain binding domains that might be sterically inaccessible to bulkier analogues.
DNA Intercalation Potential: The planar, electron-rich nature of the mdpi.comdioxolo[4,5-g]quinazoline system is characteristic of molecules that can act as DNA intercalators. plos.org The flat scaffold can insert itself between the base pairs of the DNA double helix, an interaction that can inhibit DNA replication and transcription, leading to cytotoxic effects in cancer cells.
Effects of Substitutions on the Quinazoline Core (e.g., at C-2, C-4, C-6, C-7) on Activity Profiles
SAR studies consistently show that the biological activity of quinazoline derivatives can be dramatically altered by substitutions at various positions on the core ring system. ijpca.orgresearchgate.net
C-4 Position: This position is one of the most critical for modulating activity. For a vast number of quinazoline-based kinase inhibitors, a 4-anilino (an amine linked to a phenyl ring) substituent is essential for high-affinity binding to the ATP pocket of kinases like the Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov The amine acts as a hydrogen bond donor, forming a key interaction with a threonine residue in the hinge region of the kinase domain, while the attached phenyl ring can extend into a hydrophobic pocket.
C-2 Position: Substitutions at the C-2 position are also crucial. For instance, the presence of small groups like methyl or thiol at C-2 has been found to be important for the antimicrobial activity of certain quinazolinone series. nih.gov Introducing larger heterocyclic moieties at this position can also be a viable strategy to explore new interactions with biological targets.
C-6 and C-7 Positions: As these positions are occupied by the fused dioxolo ring in the parent compound, direct substitution is not possible. However, in the broader quinazoline class, these positions are key tuning points. For example, in EGFR inhibitors, introducing small, solubilizing groups like methoxy (B1213986) or morpholine-alkoxy substituents at C-6 and C-7 can enhance pharmacokinetic properties and even alter the binding mode within the kinase domain, leading to improved potency and selectivity. mdpi.com
The table below provides a representative example of how substitutions on the quinazoline core can impact inhibitory activity against a cancer cell line, drawn from findings on related quinazoline derivatives. plos.orgnih.gov
| Compound | C-2 Substituent | C-4 Substituent | C-6/C-7 Moiety | Cytotoxicity (IC₅₀, µM) vs. HCT-116 |
|---|---|---|---|---|
| Derivative A | -H | -Cl | -OCH₃, -OCH₃ | 25.5 |
| Derivative B | -H | -NH-(4-fluorophenyl) | -OCH₃, -OCH₃ | 5.2 |
| Derivative C | -H | -NH-(4-fluorophenyl) | -O-CH₂-O- (Dioxolo) | 2.8 |
| Derivative D | -CF₃ | -NH-(4-fluorophenyl) | -O-CH₂-O- (Dioxolo) | 1.9 |
Conformational Analysis and Bioactive Conformations ofbenchchem.commdpi.comDioxoloquinazoline Derivatives
The biological function of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt a specific "bioactive conformation" upon interacting with its target. Conformational analysis of 8-Chloro- mdpi.comdioxolo[4,5-g]quinazoline derivatives is essential for understanding the structural basis of their activity.
The fusion of the dioxolo ring system significantly restricts the conformational freedom of the quinazoline core, locking it into a defined, relatively planar, angular geometry. This is in contrast to non-fused 6,7-disubstituted quinazolines where the substituents can rotate more freely. This inherent rigidity is a key feature, as it reduces the energetic cost of adopting the correct orientation for binding.
Modern computational techniques, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools for this analysis. mdpi.comresearchgate.net
Molecular Docking: This method predicts the preferred orientation of the molecule when bound to a target, such as a protein's active site. It can reveal the specific amino acid residues involved in binding and highlight key interactions like hydrogen bonds and hydrophobic contacts, explaining the SAR data observed experimentally.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule-target complex over time, providing insights into the stability of the binding pose and the flexibility of different parts of the molecule.
Biological Activities and Therapeutic Potential of 8 Chloro 1 2 Dioxolo 4,5 G Quinazoline and Its Analogs
Anti-cancer and Anti-proliferative Activities of Quinazoline (B50416) Derivatives
The quinazoline core is a prominent feature in numerous anti-cancer agents, with several derivatives having received approval for clinical use. mdpi.comresearchgate.netnih.gov The anti-cancer potential of these compounds stems from their ability to interact with various molecular targets involved in cancer cell proliferation, survival, and metastasis. nih.govmdpi.com
Quinazoline derivatives have demonstrated significant anti-proliferative activity against a broad spectrum of cancer cell lines. For instance, certain 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines have shown potent activity against the MCF-7 breast cancer cell line. mdpi.com Another study highlighted a quinazoline derivative, PVHD121, which exhibited promising antiproliferative effects against various tumor-derived cell lines, including A549 (lung), NCI-H460 (lung), HCT116 (colon), MCF7 (breast), PC3 (prostate), and HeLa (cervical) cells, with IC50 values in the micromolar range. nih.gov
Furthermore, novel series of quinazoline derivatives have been synthesized and evaluated for their in vitro anti-tumor activity against a panel of nine tumor cell subpanels, including leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer. nih.gov Some of these compounds exhibited broad-spectrum anti-tumor activity, inhibiting the growth of renal, CNS, ovarian, and non-small cell lung cancers in the micromolar range. nih.gov Additionally, certain quinazolinone derivatives fused with imidazolone (B8795221) have shown anticancer activities against cervical cancer (HeLa), breast cancer (MCF-7), leukemia (HL-60), and hepatocellular carcinoma (HepG2) cell lines. nih.gov
A series of quinazoline derivatives containing an isoxazole (B147169) moiety also demonstrated good to promising activities against A549, HCT116, and MCF-7 cell lines. nih.gov Novel quinazoline derivatives have also been designed and synthesized, showing low micromolar cytotoxicity towards MGC-803, MCF-7, PC-9, A549, and H1975 cell lines. mdpi.com One particular compound from this series exhibited nanomolar level inhibitory activity against MGC-803 cells. mdpi.com The incorporation of chalcone (B49325) derivatives into a 1,2,3-triazole-1,3,5-triazin-quinazoline scaffold has also yielded compounds with anticancer activity against PC-3, A549, DU-145 (prostate), and MCF-7 cell lines. nih.gov
Table 1: Efficacy of Quinazoline Derivatives Against Specific Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines | MCF-7 (Breast) | Potent anti-cancer activity | mdpi.com |
| PVHD121 | A549 (Lung), NCI-H460 (Lung), HCT116 (Colon), MCF-7 (Breast), PC3 (Prostate), HeLa (Cervical) | Promising antiproliferative activity (micromolar IC50) | nih.gov |
| 6-Chloro-2-p-tolylquinazolinone derivatives | Renal, CNS, Ovarian, Non-small cell lung cancers | Broad-spectrum anti-tumor activity (micromolar range) | nih.gov |
| Quinazolinone-imidazolone hybrids | HeLa (Cervical), MCF-7 (Breast), HL-60 (Leukemia), HepG2 (Hepatocellular) | Anticancer activities | nih.gov |
| Quinazoline-isoxazole derivatives | A549 (Lung), HCT116 (Colon), MCF-7 (Breast) | Good to promising activities | nih.gov |
| Novel quinazoline derivatives (Series 6-19) | MGC-803 (Gastric), MCF-7 (Breast), PC-9 (Lung), A549 (Lung), H1975 (Lung) | Low micromolar cytotoxicity | mdpi.com |
| Chalcone-1,2,3-triazole-1,3,5-triazin-quinazoline hybrids | PC-3 (Prostate), A549 (Lung), DU-145 (Prostate), MCF-7 (Breast) | Anticancer activity | nih.gov |
A primary mechanism through which quinazoline derivatives exert their anti-cancer effects is the inhibition of receptor tyrosine kinases (RTKs). mdpi.comnih.gov These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. mdpi.com Overexpression of certain RTKs, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), is common in various cancers. mdpi.com
Many quinazoline derivatives, including several FDA-approved drugs like gefitinib (B1684475), erlotinib (B232), and lapatinib, function as tyrosine kinase inhibitors. mdpi.commdpi.com They typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting tumor growth. mdpi.com Specifically, 4-anilinoquinazoline (B1210976) derivatives have been extensively explored as inhibitors of EGFR, VEGFR-2, PDGFR, and FGFR. mdpi.com
Research has shown that 6-substituted-4-anilinoquinazoline derivatives can act as potent EGFR inhibitors. mdpi.com Furthermore, a series of new 6-substituted-4-(3-bromophenylamino)quinazoline derivatives have been developed as potential irreversible inhibitors of both EGFR and HER-2 tyrosine kinases. acs.org These compounds contain Michael acceptors at the C-6 position, which can form covalent bonds with the target enzymes. acs.org The introduction of a dioxygenated ring at the 6-position of 4-anilinoquinazolines has also been investigated, with some of these derivatives showing potent and selective inhibitory activity against the EGFR kinase enzyme. mdpi.comnih.gov
Table 2: Quinazoline Derivatives as Kinase Inhibitors
| Derivative Class | Target Kinase(s) | Mechanism of Action | Reference(s) |
|---|---|---|---|
| 4-Anilinoquinazolines | EGFR, VEGFR-2, PDGFR, FGFR | ATP-competitive inhibition | mdpi.com |
| 6-Substituted-4-anilinoquinazolines | EGFR | Potent inhibition | mdpi.com |
| 6-Substituted-4-(3-bromophenylamino)quinazolines | EGFR, HER-2 | Irreversible inhibition (covalent binding) | acs.org |
| 4-Anilinoquinazolines with dioxygenated rings at C-6 | EGFR | Potent and selective inhibition | mdpi.comnih.gov |
| Quinazoline-indazole hybrids | VEGFR-2 | Potent cytotoxic activity | mdpi.com |
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. acs.orgnih.gov Inhibition of these enzymes can lead to DNA damage and apoptosis in cancer cells, making them a validated target for anti-cancer drugs. acs.orgnih.gov
Several quinazoline derivatives have been identified as topoisomerase inhibitors. nih.gov A novel class of 6-amino-tetrahydroquinazoline derivatives has been shown to inhibit human topoisomerase II (topoII) without acting as topoII poisons, a mechanism that can lead to secondary leukemias. acs.org These compounds block the function of topoII without intercalating into DNA. acs.org
Other studies have reported on 6,7-disubstituted-quinazolin-5,8-dione molecules that inhibit both topoisomerase I and II. nih.gov Additionally, certain 2-aryl-substituted quinazoline derivatives have demonstrated strong cytotoxic activities against various cancer cell lines and were found to be more active against topoisomerase I than II. nih.gov Dihydropyrazolo[1,5-c]quinazolines have also been shown to have increased inhibitory activity against topoisomerase II, particularly those with an electron-releasing substituent at the 2-position. nih.gov Furthermore, pyrimido[5,4-g]quinazoline analogues have been designed as topoisomerase II to DNA cross-linkers. acs.org
Table 3: Quinazoline Derivatives as Topoisomerase Inhibitors
| Derivative Class | Target Topoisomerase | Key Findings | Reference(s) |
|---|---|---|---|
| 6-Amino-tetrahydroquinazolines | Topoisomerase IIα | Catalytic inhibition without DNA poisoning | acs.org |
| 6,7-Disubstituted-quinazolin-5,8-diones | Topoisomerase I and II | Strong inhibition | nih.gov |
| 2-Aryl-substituted quinazolines | Topoisomerase I > Topoisomerase II | Strong cytotoxic activities | nih.gov |
| Dihydropyrazolo[1,5-c]quinazolines | Topoisomerase II | Increased inhibitory activity with electron-releasing groups | nih.gov |
| Pyrimido[5,4-g]quinazolines | Topoisomerase II | Act as DNA cross-linkers | acs.org |
| mdpi.comijfmr.comnih.govtriazolo[4,3-c]quinazolines | Topoisomerase II | Showed inhibitory effect | nih.gov |
| Pyrazolo[4,3-f]quinolines | Topoisomerase IIα | Equivalent inhibition pattern to etoposide (B1684455) at 100 µM | mdpi.com |
G-quadruplexes (G4) are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA. nih.gov These structures are often found in telomeres and the promoter regions of oncogenes, making them attractive targets for anti-cancer drug development. nih.govnih.gov Stabilization of G4 structures can inhibit telomerase activity and repress oncogene transcription. nih.govunisa.edu.au
A series of 2,4-disubstituted quinazoline derivatives have been identified as a new class of highly selective ligands that bind to and stabilize telomeric G-quadruplex DNA. unisa.edu.auresearchgate.net Biophysical studies have confirmed that these derivatives can effectively recognize G-quadruplexes with high selectivity over duplex DNA. nih.govunisa.edu.au The structure-activity relationship studies revealed that the disubstitution pattern of the quinazoline and the length of the amide side chain are crucial for this interaction. unisa.edu.auresearchgate.net
Furthermore, N-(2-(quinazolin-2-yl)phenyl)benzamide (QPB) compounds, which are modified quinazoline derivatives, have been synthesized and shown to have a stronger binding ability and better selectivity for telomeric G-quadruplex DNA. nih.gov These compounds have also been shown to inhibit telomerase. nih.gov
Table 4: Interaction of Quinazoline Derivatives with G-Quadruplex DNA
| Derivative Class | G-Quadruplex Target | Key Findings | Reference(s) |
|---|---|---|---|
| 2,4-Disubstituted quinazolines | Telomeric G-quadruplex | High selectivity and stabilization | unisa.edu.auresearchgate.net |
| Pyridine bis-quinazoline derivatives | G-quadruplex DNA | Strong G4 stabilization and selectivity over duplex DNA | nih.gov |
| N-(2-(quinazolin-2-yl)phenyl)benzamide (QPB) derivatives | Telomeric G-quadruplex | Stronger binding ability and better selectivity | nih.gov |
Anti-inflammatory and Analgesic Properties of Quinazoline Derivatives
In addition to their anti-cancer activities, quinazoline derivatives have also demonstrated significant anti-inflammatory and analgesic properties. mdpi.comnih.govmdpi.comresearchgate.net Inflammation is a complex biological response implicated in various diseases, and the modulation of inflammatory pathways is a key therapeutic strategy. mdpi.com
Several quinazoline derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, with some compounds showing potency comparable to or greater than standard drugs like diclofenac (B195802) sodium and celecoxib. nih.govscilit.com The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenase (COX). nih.gov For example, a series of 2,3-disubstituted 4(3H)-quinazolinone derivatives exhibited potent anti-inflammatory and analgesic properties, with some compounds showing strong and selective COX-2 inhibitory activity. nih.gov The presence of electron-withdrawing groups at specific positions of the quinazolinone system has been shown to increase anti-inflammatory effects. mdpi.com
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in the pathogenesis of various inflammatory diseases. nih.govmdpi.com Inhibition of TNF-α production or activity is a well-established therapeutic approach for conditions such as rheumatoid arthritis and inflammatory bowel disease. mdpi.com
Research has shown that certain quinazoline derivatives can modulate the production of TNF-α. For instance, a series of (4-phenylamino)quinazoline alkylthiourea derivatives have been developed as novel inhibitors of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes, including TNF-α. mdpi.com By inhibiting NF-κB activation, these compounds can effectively suppress the production of TNF-α. mdpi.com Furthermore, structural modifications of imiquimod, an imidazoquinoline derivative, have led to the discovery of potent TNF-α suppressors. nih.gov These findings highlight the potential of quinazoline-based compounds as therapeutic agents for inflammatory disorders mediated by TNF-α.
Table 5: Modulation of TNF-α by Quinazoline Derivatives
| Derivative Class | Mechanism of Action | Therapeutic Potential | Reference(s) |
|---|---|---|---|
| (4-Phenylamino)quinazoline alkylthiourea derivatives | NF-κB inhibition | Anti-inflammatory | mdpi.com |
| 1H-Imidazo[4,5-c]quinoline derivatives | Direct suppression of TNF-α | Anti-inflammatory | nih.gov |
Inhibition of T Cell Proliferation Responses
Certain quinazoline derivatives have been identified as potent inhibitors of T cell proliferation, suggesting their potential as immunosuppressive agents for diseases where T cell signaling is crucial or to induce tolerance to transplanted tissues. nih.govlookchem.com A notable class of these molecules, featuring a 3,4,5-trimethoxyphenyl quinazoline skeleton, has demonstrated the ability to inhibit the proliferation of T cells from human peripheral blood mononuclear cells (PBMC) and Jurkat cells, with IC₅₀ values in the sub-micromolar range. nih.govlookchem.com
The mechanism behind this antiproliferative effect involves the induction of G2 cell cycle arrest without inhibiting the secretion of interleukin-2 (B1167480) (IL-2). nih.govlookchem.com This activity is correlated with the inhibition of tyrosine phosphorylation of SLP-76, a key component in the T cell receptor (TCR) signaling pathway. nih.govlookchem.com The compound N-p-tolyl-2-(3,4,5-trimethoxyphenyl)quinazolin-4-amine (S101) is among the most potent in this class. nih.govlookchem.com These inhibitors show a higher potency against lymphocytes compared to non-hematopoietic cells, highlighting their specificity. nih.gov
Anti-microbial Activities (Antibacterial, Antifungal, Antiviral, Anti-HIV) of Quinazoline Derivatives
The quinazoline framework is integral to the development of novel anti-microbial agents, a critical need fueled by the rise of drug-resistant pathogens. nih.govrphsonline.com Derivatives of quinazoline and quinazolinone have shown a broad spectrum of activity against bacteria, fungi, and viruses. nih.govresearchgate.netresearchgate.net
Antibacterial Activity: Quinazoline hybrids have demonstrated significant potential against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Studies have reported activity against pathogenic strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. asianpubs.orgbiomedpharmajournal.orgacs.org For instance, certain 2,3-disubstituted (3H)-quinazolinone derivatives are particularly effective against Gram-negative bacteria. nih.gov The compound 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD) has shown bacteriostatic activity against Mycobacterium tuberculosis in a dose- and time-dependent manner, associated with disrupting intracellular ATP homeostasis and increasing DNA damage. nih.gov
Antifungal Activity: Various quinazolinone derivatives exhibit moderate to good antifungal properties. nih.govrphsonline.com They have been tested against fungal species including Aspergillus niger, Candida albicans, Aspergillus fumigatus, and Syncephalastrum racemosum. researchgate.netbiomedpharmajournal.org Some N-hexyl substituted isatin-quinazoline derivatives have shown activity against screened fungi. nih.gov One study found that a specific derivative demonstrated an MIC of 15.63 μg/ml against Aspergillus fumigatus. researchgate.net
Interactive Table 1: Selected Anti-microbial Activities of Quinazoline Derivatives Users can filter by Activity Type and search for specific compounds or microorganisms.
| Compound Type/Name | Activity Type | Microorganism | Observed Activity (MIC) | Reference |
|---|---|---|---|---|
| Compound 10 (Unnamed) | Antibacterial | Bacillus subtilis | 1.90 μg/ml | researchgate.net |
| Compound 10 (Unnamed) | Antibacterial | Staphylococcus aureus | 3.9 μg/ml | researchgate.net |
| Compound 10 (Unnamed) | Antifungal | Aspergillus fumigatus | 15.63 μg/ml | researchgate.net |
| Compound 10 (Unnamed) | Antifungal | Syncephalastrum racemosum | 62.50 μg/ml | researchgate.net |
| Imidazo/benzimidazo[1,2-c]quinazolines | Antibacterial | E. coli, S. aureus, K. pneumonia | 0.2–12 μM | acs.org |
| Imidazo/benzimidazo[1,2-c]quinazolines | Antifungal | Candida albicans, Aspergillus niger | 8–16 μg/mL | acs.org |
Antiviral Activity: The quinazoline scaffold has proven to be a valuable template for developing potent antiviral agents. mdpi.cominternationalscholarsjournals.com Notably, 2,3,6-trisubstituted quinazolinone compounds have been identified as novel inhibitors of Zika virus (ZIKV) replication. nih.govacs.org Certain analogs exhibit broad and potent activities against both ZIKV and Dengue virus (DENV), with EC₅₀ values as low as 86 nM and no significant cytotoxicity to mammalian cells. nih.govacs.org Other derivatives have shown efficacy against a range of viruses, including influenza virus, human rotavirus, herpes simplex virus (HSV-1 and HSV-2), and Coxsackie virus B4. mdpi.cominternationalscholarsjournals.commdpi.com For example, specific benzo[g]quinazoline (B13665071) derivatives demonstrated reduction percentages ranging from 50% to 66% against human rotavirus Wa strain. mdpi.com
Anti-HIV Activity: Several classes of quinazoline derivatives have been synthesized and evaluated for their ability to inhibit the human immunodeficiency virus (HIV). nih.govnih.gov Research has explored 2,3-disubstituted quinazolin-4(3H)-ones and hybrid molecules combining quinazoline and triazine pharmacophores. nih.govnih.gov In one study, [2-phenyl-4(3H)-oxo-3-quinazolinylamino]-N-substituted-arylacetamides were tested against HIV in CEM cell lines, with the highest observed protection being 45.67%. nih.gov Another investigation found that certain novel quinazolinone derivatives possessed a wide range of anti-HIV-1 activity. researchgate.net Synthesized compounds QPABA and MSQN showed 19% and 16% maximum protection, respectively, against HIV-1 at sub-toxic concentrations. tsijournals.com
Neurological Activities and Potential in Neurodegenerative Disorders
Quinazoline derivatives are considered a promising class of compounds for designing new drugs active on the central nervous system (CNS), particularly for neurodegenerative disorders like Alzheimer's disease (AD). mdpi.comdrugbank.comnih.gov Their versatility allows for the creation of multi-target agents that can address the complex, multifactorial nature of AD. mdpi.comresearchgate.net
A key area of research is the ability of quinazoline derivatives to interfere with the core pathologies of AD. nih.gov These compounds have been shown to act as inhibitors of β-amyloid (Aβ) aggregation and to modulate tau protein pathology. mdpi.comdrugbank.comuvic-ucc.cat For example, a series of quinazoline derivatives were designed as multitargeted ligands, with one compound, AV-2, not only inhibiting cholinesterase but also preventing both self-induced and AChE-induced Aβ aggregation. nih.gov In vivo studies with AV-2 showed reduced levels of Aβ, BACE-1, and Tau protein in the hippocampus. nih.gov Furthermore, certain quinazolin-4-one derivatives that selectively inhibit histone deacetylase 6 (HDAC6) have been found to decrease zinc-mediated Aβ aggregation in vitro. acs.org
Inhibition of key enzymes involved in neurotransmitter degradation is a major strategy for symptomatic treatment of AD. Quinazoline derivatives have been extensively studied as inhibitors of cholinesterases (acetylcholinesterase, AChE; butyrylcholinesterase, BuChE) and monoamine oxidases (MAO-A and MAO-B). drugbank.comnih.govuvic-ucc.cat
Cholinesterase Inhibition: Many quinazoline-based compounds have been developed as potent AChE inhibitors. mdpi.comnih.gov The derivative AV-2 demonstrated balanced and significant inhibition against human cholinesterases (hChE). nih.gov
Monoamine Oxidase (MAO) Inhibition: Various quinazolinone derivatives have shown potent and selective inhibitory activity toward MAO isoforms. nih.govroyalsocietypublishing.org A series of quinazolinone amino acid hydrazides were found to be more selective for MAO-A, with one compound showing selective MAO-A inhibition superior to the standard drug clorgyline. nih.gov Another study on N'-substituted benzylidene-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide derivatives identified compounds with submicromolar inhibition of both MAO-A and MAO-B. royalsocietypublishing.org
Interactive Table 2: MAO Inhibition by Quinazoline Derivatives Users can search for specific compounds or targets.
| Compound Series/Name | Target | Activity (IC₅₀) | Selectivity | Reference |
|---|---|---|---|---|
| Compound 15 (Unnamed hydrazide) | MAO-A | 2.1 x 10⁻⁹ M | SI = 39524 (MAO-A selective) | nih.gov |
| Clorgyline (Standard) | MAO-A | 2.9 x 10⁻⁹ M | SI = 33793 (MAO-A selective) | nih.gov |
| Compound 5d (Unnamed hydrazide) | MAO-A | 0.25 µM | 3-fold selective for MAO-A | royalsocietypublishing.org |
| Compound 5h (Unnamed hydrazide) | MAO-A | 0.31 µM | Non-selective | royalsocietypublishing.org |
| Compound 5h (Unnamed hydrazide) | MAO-B | 0.44 µM |
While the quinazoline scaffold is known for its interaction with a wide range of CNS targets, specific research detailing the agonistic activity of 8-Chloro- nih.govnih.govdioxolo[4,5-g]quinazoline or its close analogs on the neurotensin (B549771) receptor 1 is not prominently featured in the reviewed literature. However, the broad applicability of the quinazoline structure in designing CNS-active drugs suggests that modulation of various G-protein coupled receptors, including neurotensin receptors, remains a plausible area for future investigation.
Other Pharmacological Activities
The therapeutic potential of quinazoline derivatives extends beyond antimicrobial and neurological applications. mdpi.comresearchgate.net
Anti-diabetic Effects: Quinazolinone derivatives have been explored as potential treatments for diabetes mellitus. ekb.eg Studies have shown that certain derivatives can reduce blood sugar levels and improve lipid profiles by lowering cholesterol and triglycerides. nih.gov A study of quinazoline-sulfonylurea hybrids identified several compounds that were more potent in reducing blood glucose levels in diabetic rats than the reference drug glibenclamide, with reductions of up to 78.2%. nih.gov Other quinazolinone derivatives have been identified as ghrelin receptor antagonists, which may offer glucose-lowering effects through glucose-dependent insulin (B600854) secretion. acs.org
Anti-malarial Activity: The history of quinazolines in medicinal chemistry is linked to the discovery of febrifugine, a quinazolinone alkaloid with antimalarial properties. mdpi.com This has inspired continued research, and various synthetic quinazoline derivatives are reported to possess anti-malarial activity. researchgate.netasianpubs.orgresearchgate.net
Anti-oxidant Effects: Several quinazoline derivatives exhibit antioxidant properties. mdpi.comresearchgate.net They can function as radical scavenging agents, with some compounds showing activity comparable to standard antioxidants like ascorbic acid. nih.gov This antioxidant potential is also considered a beneficial secondary effect in the context of treating neurodegenerative diseases like AD. mdpi.comnih.gov
Anti-hypertensive Effects: Quinazoline derivatives are well-established as antihypertensive agents, with prazosin (B1663645) being a notable example that acts as an α1-adrenergic receptor antagonist. nih.govtandfonline.com Newer synthesized derivatives have also shown potent hypotensive effects. nih.govnih.gov In studies on normotensive and hypertensive rats, some novel substituted quinazolin-4(3H)-one and 2-piperidino-4-amino-6,7-dimethoxyquinazoline derivatives were found to be as potent or even more efficacious than prazosin in lowering blood pressure. nih.govtandfonline.comnih.gov
Mechanistic Investigations and Molecular Target Identification
Identification of Specific Cellular and Molecular Targets for 8-Chloro-benchchem.comnih.govdioxolo[4,5-g]quinazoline Analogs
Analogs of 8-Chloro- nih.govdioxolo[4,5-g]quinazoline have been identified as multi-target agents, capable of interacting with a wide array of biomolecules critical to cellular function and disease progression. The core quinazoline (B50416) structure serves as a privileged scaffold in medicinal chemistry, allowing for modifications that direct its activity towards specific targets. nih.gov
Key molecular targets identified for various quinazoline analogs include:
Protein Kinases: This is the most extensively studied target class. Quinazoline derivatives have been shown to inhibit several subfamilies of kinases, including Receptor Tyrosine Kinases (RTKs) like EGFR, VEGFR-2, and PDGFR-β nih.govnih.gov, as well as non-receptor Serine/Threonine kinases such as the DYRK/CLK family, Polo-like kinase 1 (Plk1), and cyclin-dependent kinases (CDKs). mdpi.comnih.govresearchgate.netmdpi.com
Structural Proteins: Certain quinazoline derivatives have been found to interfere with microtubule dynamics by binding to tubulin, disrupting the cellular cytoskeleton, which is a key target in cancer therapy. nih.gov
Receptors and Regulatory Proteins: Analogs have been developed to modulate the activity of ligand-gated ion channels, such as the GABA-A receptor. nih.govmdpi.com Others can bind to bacterial transcriptional regulators like PqsR, a key component of the Pseudomonas aeruginosa quorum sensing system. nih.gov
Nucleic Acids: The planar aromatic nature of the quinazoline ring system makes it suitable for interacting with non-canonical DNA and RNA structures. Analogs have been specifically designed to bind to G-quadruplex (G4) structures in gene promoters and telomeres, as well as unique RNA triple helices. nih.govnih.gov
| Target Class | Specific Target Example | Analog Class | Reference |
|---|---|---|---|
| Protein Kinase (RTK) | EGFR, VEGFR-2, PDGFR-β | 4-Anilinoquinazolines | nih.govnih.gov |
| Protein Kinase (Ser/Thr) | DYRK1A, CLK1, Plk1 | Thiazoloquinazolines, Pyrazoloquinazolines | mdpi.comresearchgate.net |
| Structural Protein | Tubulin | Substituted Quinazolines | nih.gov |
| Ligand-Gated Ion Channel | GABA-A Receptor | Pyrazolo[1,5-a]quinazolines | nih.govmdpi.com |
| Bacterial Regulator | PqsR | Quinazolinone analogs | nih.gov |
| Nucleic Acid (DNA) | c-MYC G-Quadruplex | Pyridoquinazolinones | nih.gov |
| Nucleic Acid (RNA) | MALAT1 Triple Helix | N-fused quinazolino-quinazoline-diones | nih.gov |
Enzyme Inhibition Studies and Kinetic Analysis
Enzyme inhibition is a primary mechanism of action for many quinazoline-based compounds, with a particular focus on protein kinases involved in cell signaling and proliferation.
Receptor Tyrosine Kinase (RTK) Inhibition: 4-Anilinoquinazoline (B1210976) derivatives are potent inhibitors of RTKs. nih.gov These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain. mdpi.com For example, certain quinazoline derivatives show low nanomolar inhibition of EGFR, VEGFR-2, and PDGFR-β. nih.gov The introduction of a thiomethyl group at certain positions can lead to a significant loss of potency for PDGFR-β, highlighting the sensitivity of the structure-activity relationship. nih.gov
Serine/Threonine Kinase Inhibition: Thiazolo[5,4-f]quinazolin-9(8H)-ones have been investigated as multi-target inhibitors of serine/threonine kinases. mdpi.com These compounds have shown inhibitory effects against a panel of kinases including CDK5, GSK-3α/β, and notably, the DYRK/CLK family. mdpi.com Similarly, pyrido[3,4-g]quinazoline derivatives have been identified as potent binders to DYRK and CLK isoforms. mdpi.com Kinetic studies suggest these interactions are often ATP-competitive. mdpi.com Another class, 4,5-dihydro-1H-pyrazolo[4,3-h]quinazolines, produced a highly specific ATP mimetic inhibitor of Polo-like kinase 1 (Plk1) with an IC₅₀ value of 0.007 µM. researchgate.net
| Quinazoline Analog Class | Target Kinase | Reported IC₅₀ | Reference |
|---|---|---|---|
| Substituted Quinazolines | EGFR | Low nanomolar | nih.gov |
| Substituted Quinazolines | VEGFR-2 | ≤ Sunitinib | nih.gov |
| Thiazolo[5,4-f]quinazolines | DYRK1A | Subnanomolar to micromolar | mdpi.comnih.gov |
| Thiazolo[5,4-f]quinazolines | CLK1 | Single-digit nanomolar | mdpi.com |
| Pyrido[3,4-g]quinazoline-2-amine, 10-nitro | DYRK3 / CLK4 | Nanomolar | mdpi.com |
| 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide derivative | Plk1 | 0.007 µM | researchgate.net |
Receptor Binding and Ligand-Receptor Interaction Studies
Beyond enzyme inhibition, quinazoline analogs have been shown to bind to and modulate the function of various receptors.
GABA-A Receptor Modulation: A series of 3,8-disubstituted pyrazolo[1,5-a]quinazolines have been identified as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, a crucial ligand-gated ion channel for inhibitory neurotransmission. nih.govmdpi.com Using electrophysiological assays on recombinant GABA-A receptors expressed in Xenopus laevis oocytes, researchers measured changes in chloride ion current to assess compound activity. These studies revealed that subtle structural changes dramatically alter function. For instance, the ethyl 8-amino-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate (compound 14 ) acted as a positive allosteric modulator, enhancing the GABA-induced current by up to +85% at 100 µM. nih.govmdpi.com In contrast, its 7-nitro isomer (8b ) acted as an antagonist. nih.govmdpi.com Molecular modeling suggests that interactions with specific residues, such as γThr142 and αHis102, are key determinants of whether a ligand will have an agonist or antagonist profile. nih.gov
Bacterial Quorum Sensing Receptor Binding: In the context of antimicrobial research, quinazolinone analogues were developed to inhibit the Pseudomonas aeruginosa quorum sensing (pqs) system. nih.gov Molecular docking studies indicated that these compounds bind to key residues (GLN194, LEU207, THR265) in the ligand-binding domain of PqsR, a transcriptional regulator that controls virulence factor production. nih.gov One derivative, compound 6b , achieved 73.4% inhibition of the pqs system at a concentration of 100 µM without inhibiting bacterial growth, demonstrating a specific anti-virulence mechanism. nih.gov
Investigations into DNA/RNA Interaction Mechanisms (e.g., G-quadruplexes)
The planar, aromatic core of the quinazoline scaffold is well-suited for intercalation or end-stacking interactions with nucleic acid structures, making them promising candidates for targeting DNA and RNA.
G-Quadruplex (G4) DNA Interaction: G-quadruplexes are non-canonical, four-stranded DNA structures prevalent in oncogene promoter regions and telomeres, making them attractive anticancer targets. nih.govmdpi.com Novel amino-substituted pyridoquinazolinone derivatives have been synthesized as potential ligands for the G4 structure in the c-MYC promoter. nih.gov NMR and molecular docking experiments revealed that these compounds interact with the G4, with some establishing a 2:1 complex where one molecule stacks on the 3'-end tetrad and the other stacks on the 5'-end tetrad. nih.gov The stabilization of these G4 structures by small molecule ligands is proposed to suppress the transcription of oncogenes like c-MYC. nih.gov This strategy is part of a broader effort to develop G4-interactive agents for therapeutic use. mdpi.comnih.gov
RNA Triple Helix Interaction: Certain non-coding RNAs, which are increasingly viewed as drug targets, can form unique secondary and tertiary structures. nih.gov The long non-coding RNA MALAT1, which is overexpressed in many cancers, contains a unique and highly conserved triple helix structure at its 3'-end. nih.gov A series of N-fused quinazolino-quinazoline-diones were synthesized and found to interact with this RNA triplex. nih.gov Molecular docking, fluorescence assays, and circular dichroism experiments provided evidence that one compound, 2z , binds to the UUG pocket of the MALAT1 triple helix, likely through intercalation. This interaction was correlated with cytotoxicity against MALAT1-overexpressing ovarian cancer cells. nih.gov
Elucidation of Intracellular Signaling Pathway Modulation
The interaction of quinazoline analogs with their primary molecular targets initiates a cascade of downstream effects, leading to the modulation of complex intracellular signaling pathways.
A prime example is the effect of pyrido[3,4-g]quinazoline derivatives that inhibit DYRK/CLK family kinases. mdpi.com One such compound, by inhibiting CLK4, was shown to impair the kinase's interaction with spliceosomal proteins. This disruption directly altered pre-mRNA splicing patterns in patient-derived glioblastoma cells. Subsequent transcriptome and proteome analyses revealed that these splicing changes affected genes involved in critical cancer-related pathways, including the DNA damage response and p53 signaling. mdpi.com This demonstrates a clear mechanistic link from initial enzyme inhibition to broad-scale modulation of gene expression and cellular stress pathways.
Similarly, the inhibition of receptor tyrosine kinases like EGFR and VEGFR-2 by 4-anilinoquinazolines directly disrupts the signaling pathways they control. nih.govnih.gov These pathways, such as the RAS/MAPK and PI3K/AKT pathways, are fundamental for processes like cell proliferation, survival, and angiogenesis. By blocking the initial phosphorylation event, these inhibitors effectively shut down the downstream signaling cascades that drive tumor growth and vascularization. nih.govnih.gov
Advanced Research Methodologies and Tools
Spectroscopic Characterization for Detailed Structural Elucidation
Spectroscopic techniques are fundamental to confirming the identity and elucidating the precise three-dimensional structure of 8-Chloro- abap.co.inbenthamdirect.comdioxolo[4,5-g]quinazoline. Each method offers unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity of atoms and the conformational details of 8-Chloro- abap.co.inbenthamdirect.comdioxolo[4,5-g]quinazoline. Both ¹H and ¹³C NMR are employed to map out the molecule's carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum is expected to provide distinct signals for the protons on the quinazoline (B50416) and dioxolo rings. The aromatic protons would appear in the typical downfield region (δ 7.0-9.0 ppm), with their splitting patterns revealing their coupling and relative positions. The two protons of the methylenedioxy group (-O-CH₂-O-) would typically present as a characteristic singlet at approximately δ 6.0-6.5 ppm.
¹³C NMR: The carbon NMR spectrum complements the proton data by showing signals for each unique carbon atom in the molecule. rsc.org The chemical shifts would confirm the presence of the quinazoline core, the dioxolo group, and the carbon atom bearing the chlorine substituent. rsc.org Theoretical calculations and comparisons with spectra from analogous quinoline (B57606) and quinazoline derivatives are often used to assign these signals precisely. tsijournals.comresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 8-Chloro- abap.co.inbenthamdirect.comdioxolo[4,5-g]quinazoline
| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Aromatic Protons | ¹H NMR | 7.0 - 9.0 | Specific shifts and coupling constants depend on position relative to nitrogen and chlorine atoms. |
| Dioxolo Protons (-OCH₂O-) | ¹H NMR | ~6.0 - 6.5 | Typically appears as a sharp singlet. |
| Aromatic & Heterocyclic Carbons | ¹³C NMR | 100 - 160 | Includes carbons of the quinazoline and benzene (B151609) rings. |
| Dioxolo Carbon (-OCH₂O-) | ¹³C NMR | ~102 | Characteristic chemical shift for the methylenedioxy bridge carbon. |
Mass spectrometry (MS) is used to determine the exact molecular weight and to gain structural information through fragmentation analysis. For 8-Chloro- abap.co.inbenthamdirect.comdioxolo[4,5-g]quinazoline, high-resolution mass spectrometry (HRMS) is particularly valuable.
The compound has a molecular formula of C₉H₅ClN₂O₂. molbase.comepa.gov HRMS can confirm this by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass. The monoisotopic mass is calculated to be 208.003955 g/mol . epa.gov The presence of a chlorine atom is readily identified by a characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope appears at approximately one-third the intensity of the main molecular ion peak containing ³⁵Cl. Electron impact (EI) ionization would likely lead to fragmentation patterns typical for aromatic heterocyclic compounds, including the loss of small molecules like HCN or cleavage of the dioxolo ring. libretexts.org
Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. mdpi.com The IR spectrum of 8-Chloro- abap.co.inbenthamdirect.comdioxolo[4,5-g]quinazoline would display several key absorption bands that confirm its structure. pressbooks.pub
Table 2: Characteristic IR Absorption Bands for 8-Chloro- abap.co.inbenthamdirect.comdioxolo[4,5-g]quinazoline
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| C=N (in quinazoline ring) | Stretching | 1550 - 1650 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-O (dioxolo ether linkage) | Stretching | 1000 - 1300 |
| C-Cl | Stretching | 600 - 800 |
These bands, when observed together, provide a unique "fingerprint" for the compound, corroborating the structural data obtained from NMR and MS. libretexts.org
In Vitro and Ex Vivo Biological Assay Development and Implementation
To investigate the biological potential of 8-Chloro- abap.co.inbenthamdirect.comdioxolo[4,5-g]quinazoline, a variety of in vitro and ex vivo assays are developed. These assays are crucial for identifying and quantifying the compound's activity in a biological context. For the broader class of quinazoline derivatives, research has focused on anticancer, antimicrobial, and enzyme inhibition activities. mdpi.comresearchgate.net
Commonly implemented in vitro assays for related quinazoline compounds include:
Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to measure the compound's effect on the proliferation of various human cancer cell lines, such as A549 (lung), HCT-116 (colon), and MCF-7 (breast). ingentaconnect.comresearchgate.net
Enzyme Inhibition Assays: Given that many quinazolines are kinase inhibitors, assays are developed to measure the inhibition of specific enzymes like Epidermal Growth Factor Receptor (EGFR) or DYRK1A. nih.govnih.gov These assays often use techniques like homogenous time-resolved fluorescence (HTRF) to determine IC₅₀ values. nih.gov
Antimicrobial Assays: The compound's activity against various bacterial and fungal strains is assessed by determining the minimum inhibitory concentration (MIC) using broth microdilution methods.
Following promising in vitro results, ex vivo models, which use tissues or cells from an organism in an external environment, can provide more complex biological insights, though these are less commonly reported in initial screening studies. For instance, studies on a related compound, ethyl 8-chloro- abap.co.inbenthamdirect.comdioxolo[4,5-g]quinoline-7-carboxylate, have evaluated derivatives for cytotoxicity against several cancer cell lines. nih.gov
Computational Chemistry and Molecular Modeling Approaches
Computational methods provide powerful predictive insights into the behavior of 8-Chloro- abap.co.inbenthamdirect.comdioxolo[4,5-g]quinazoline at the molecular level, guiding further experimental work.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For quinazoline derivatives, this method is widely used to explore potential interactions with the active sites of enzymes like kinases (e.g., EGFR, PAK4) or DNA gyrase. benthamdirect.comfrontiersin.orgnih.gov The process involves docking the 3D structure of 8-Chloro- abap.co.inbenthamdirect.comdioxolo[4,5-g]quinazoline into the binding pocket of a target protein to predict binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues. researchgate.netekb.eg
Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. abap.co.in MD simulations model the movement of every atom in the system, providing a dynamic view of the interaction. researchgate.net Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand's binding pose. nih.gov
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein upon ligand binding. researchgate.net
These computational studies are instrumental in rationalizing structure-activity relationships (SAR) and in the design of new analogues with improved potency and selectivity. benthamdirect.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling stands as a important computational tool in modern drug discovery, enabling the prediction of biological activity of chemical compounds based on their molecular structures. For the chemical compound 8-Chloro- nih.govbiointerfaceresearch.comdioxolo[4,5-g]quinazoline and its analogs, QSAR studies are instrumental in elucidating the structural requirements for their biological effects. These models establish a mathematical correlation between the chemical structure and biological activity, which is crucial for designing more potent and selective molecules.
The core principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By quantifying these properties using molecular descriptors, it is possible to build predictive models. For quinazoline derivatives, various QSAR studies have been successfully conducted to predict their activity against different biological targets, such as protein kinases and cancer cell lines. nih.govnih.gov
The development of a QSAR model for 8-Chloro- nih.govbiointerfaceresearch.comdioxolo[4,5-g]quinazoline would involve a series of steps. Initially, a dataset of quinazoline analogs with their corresponding biological activities (e.g., IC₅₀ values) is compiled. biointerfaceresearch.com Subsequently, a wide array of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each molecule in the dataset. Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are then employed to derive a mathematical equation that best correlates the descriptors with the observed biological activity. nih.gov
For instance, a hypothetical 2D-QSAR model for a series of analogs of 8-Chloro- nih.govbiointerfaceresearch.comdioxolo[4,5-g]quinazoline might reveal that specific electronic and topological descriptors are critical for their activity. The statistical robustness of the developed QSAR model is rigorously assessed through internal and external validation techniques to ensure its predictive power for new, untested compounds. biointerfaceresearch.com
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed insight by considering the 3D arrangement of atoms. frontiersin.orgfrontiersin.org These models generate contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields could enhance or diminish biological activity. nih.gov For 8-Chloro- nih.govbiointerfaceresearch.comdioxolo[4,5-g]quinazoline, a CoMSIA model could indicate that introducing bulky substituents at a specific position might increase its inhibitory potency against a target enzyme. nih.gov
The predictive nature of QSAR models allows for the virtual screening of large libraries of compounds and the rational design of novel derivatives with potentially improved biological profiles before their actual synthesis, thereby saving significant time and resources in the drug discovery pipeline. frontiersin.org
| QSAR Model Type | Key Descriptors | Statistical Method | Predicted Activity |
| 2D-QSAR | Electronic, Topological | Multiple Linear Regression | Anticancer |
| 3D-QSAR (CoMFA) | Steric, Electrostatic | Partial Least Squares | Kinase Inhibition |
| 3D-QSAR (CoMSIA) | Hydrophobic, H-bond | Partial Least Squares | Enzyme Inhibition |
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a powerful computational strategy used to identify novel ligands for a biological target by defining the essential three-dimensional arrangement of chemical features required for molecular recognition. For 8-Chloro- nih.govbiointerfaceresearch.comdioxolo[4,5-g]quinazoline, this approach can be pivotal in discovering new molecules that mimic its binding mode to a specific receptor or enzyme. A pharmacophore model does not represent a real molecule but rather an abstract concept of the key interaction points. tandfonline.com
The process of generating a pharmacophore model can be either ligand-based or structure-based. In a ligand-based approach, a set of active molecules, including 8-Chloro- nih.govbiointerfaceresearch.comdioxolo[4,5-g]quinazoline and its analogs, are aligned, and their common chemical features are identified. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. The resulting pharmacophore hypothesis represents the spatial arrangement of these features that is critical for biological activity.
Once a statistically robust pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening campaign. nih.gov Large chemical databases, containing millions of compounds, can be rapidly searched to identify molecules that fit the pharmacophoric constraints. This process filters out a smaller, more manageable subset of compounds that are more likely to be active, which can then be subjected to further experimental testing.
For example, a pharmacophore model derived from 8-Chloro- nih.govbiointerfaceresearch.comdioxolo[4,5-g]quinazoline and related active compounds might consist of a hydrogen bond acceptor, a hydrophobic aromatic ring, and a halogen atom feature. This model could then be used to screen a database like ZINC or ASINEX to find new chemical entities that possess these features in the correct spatial orientation. nih.govresearchgate.net
The hits identified from virtual screening are then typically subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the active site of the target protein. This integrated approach of pharmacophore modeling and virtual screening has proven to be a highly effective strategy in the discovery of novel drug candidates for a wide range of diseases. biointerfaceresearch.comnih.gov
| Pharmacophore Feature | Description | Potential Role in Binding |
| Hydrogen Bond Acceptor | A nitrogen atom in the quinazoline ring | Forms a key hydrogen bond with a donor residue in the active site. |
| Aromatic Ring | The fused ring system | Engages in π-π stacking or hydrophobic interactions. |
| Hydrophobic Group | The dioxolo group | Occupies a hydrophobic pocket within the binding site. |
| Halogen Atom | The chloro substituent | Can form halogen bonds or enhance hydrophobic interactions. |
Future Perspectives in 8 Chloro 1 2 Dioxolo 4,5 G Quinazoline Research
Rational Drug Design and Optimization Strategies
Rational drug design is a cornerstone for advancing lead compounds into viable drug candidates. For 8-Chloro- nih.govresearchgate.netdioxolo[4,5-g]quinazoline, future efforts will likely concentrate on systematic structural modifications to enhance potency and selectivity for specific biological targets.
Strategies would involve:
Structure-Activity Relationship (SAR) Studies: Research on other quinazolines has shown that substitutions at various positions on the core structure significantly influence biological activity. mdpi.com For instance, modifications at the 6- and 7-positions of the quinazoline (B50416) ring have been widely explored for receptor tyrosine kinase (RTK) inhibitors. nih.gov Future studies could systematically alter substituents on the 8-Chloro- nih.govresearchgate.netdioxolo[4,5-g]quinazoline core to build comprehensive SAR models.
Computational and In Silico Modeling: Molecular docking, quantitative structure-activity relationship (QSAR) modeling, and virtual screening are powerful tools for predicting the binding affinity of derivatives and identifying promising candidates. researcher.lifenih.gov These methods can elucidate potential binding modes, as demonstrated in studies of quinazolines targeting VEGFR-2 and other kinases. researcher.life Applying these computational approaches to 8-Chloro- nih.govresearchgate.netdioxolo[4,5-g]quinazoline could accelerate the discovery of potent derivatives by predicting their interactions with various enzyme active sites or receptors.
Skeleton Merging and Hybridization: A successful strategy in drug design involves combining known pharmacophores to create hybrid molecules with enhanced or novel activities. researchgate.netnih.gov The 8-Chloro- nih.govresearchgate.netdioxolo[4,5-g]quinazoline scaffold could be merged with other bioactive fragments to develop new chemical entities with improved pharmacological profiles. researchgate.net This approach has been used to develop quinazoline derivatives with dual-target capabilities. nih.gov
Table 1: Examples of Designed Quinazoline Derivatives and Their Activities
| Compound/Derivative Class | Design Strategy | Target(s) | Observed Activity | Reference(s) |
| 8-(o-tolyl)quinazoline derivatives | Skeleton Merging | PD-1/PD-L1 | Potent inhibition of PD-1/PD-L1 interaction, with compound A5 showing an IC50 of 23.78 nM. | nih.gov |
| Quinazolinone-Pyrrolodihydropyrrolone Analogs | Rational Design based on synergistic effects | PIM/HDAC | Development of dual PIM/HDAC inhibitors for potential AML treatment. | nih.gov |
| Quinazoline derivatives with trifluoromethyl moiety | Structure-based design | Topoisomerase II, DNA | Significant cytotoxic activities against HCT-116 and HepG2 cancer cell lines. | plos.org |
| 2-trifluoromethyl-4-aminoquinazoline derivatives | Rational Design | K562 and LNCaP cancer cells | Nanomolar inhibitory activities and lower toxicity. | researcher.life |
Development of Novel and Sustainable Synthetic Routes fornih.govresearchgate.netDioxoloquinazoline Derivatives
The advancement of research on nih.govresearchgate.netdioxoloquinazoline derivatives hinges on the availability of efficient and sustainable synthetic methods. While numerous routes exist for the general quinazoline core, specific and optimized pathways for the dioxolo-fused variant are a key area for future development.
Future research should focus on:
Green Chemistry Approaches: There is a growing emphasis on developing environmentally friendly synthetic protocols. frontiersin.org This includes using eco-compatible catalysts, minimizing hazardous solvents, and improving atom economy. frontiersin.org Methods like microwave-assisted and ultrasound-promoted synthesis have been successfully applied to quinazoline derivatives and could be adapted for the 8-Chloro- nih.govresearchgate.netdioxolo[4,5-g]quinazoline system. nih.gov
Novel Methodologies: The development of catalyst-free reactions, such as the oxidative olefine bond cleavage for quinazolinone synthesis, represents a significant step towards more sustainable chemistry. mdpi.com Research into novel multi-component reactions could also provide a straightforward and efficient route to diversely substituted nih.govresearchgate.netdioxoloquinazolines. researchgate.net
Scalability and Efficiency: For a compound to move into pre-clinical and clinical development, its synthesis must be scalable. Future synthetic research should not only focus on novelty but also on creating robust, high-yield reactions that can be performed on a large scale, as has been a goal for related dioxolo-quinoline scaffolds. researchgate.net
Table 2: Modern Synthetic Methods for Quinazoline and Related Heterocycles
| Method | Key Features | Potential Advantage for nih.govresearchgate.netDioxoloquinazolines | Reference(s) |
| Ultrasound-Promoted Synthesis | Uses ultrasonic waves to accelerate reactions. | Reduced reaction times and potentially higher yields under milder conditions. | nih.gov |
| Metal- and Catalyst-Free Oxidative Olefin Bond Cleavage | Avoids transition metals; uses readily available starting materials like styrenes. | Sustainable, low-cost, and environmentally friendly route. | mdpi.com |
| Eco-Sustainable Catalysis | Employs catalysts like calcium iodide or Cp2ZrCl2. | Reduces reliance on toxic or expensive catalysts, improving the green profile of the synthesis. | frontiersin.org |
| Multi-step Fusion Reaction | Involves solvent-free fusion at high temperatures. | Can overcome issues encountered in solvent-based reactions and improve yields for specific intermediates. | researchgate.net |
Exploration of Undiscovered Therapeutic Indications and Bioactive Profiles
The quinazoline scaffold is known for its pleiotropic pharmacological profile, with derivatives showing a wide spectrum of activities. scielo.brresearchgate.net The unique electronic and structural features of 8-Chloro- nih.govresearchgate.netdioxolo[4,5-g]quinazoline suggest it could possess novel or enhanced bioactivities.
Future exploratory studies should include:
Broad-Spectrum Biological Screening: The compound should be screened against a diverse panel of biological targets to uncover new therapeutic potential. The established activities of quinazolines provide a starting point, including assays for anticancer, antimicrobial (antibacterial, antifungal), anti-inflammatory, antiviral, and anti-neurodegenerative properties. nih.govnih.govmdpi.com
Anticancer Investigations: Given that many quinazoline derivatives are potent anticancer agents, often targeting kinases like EGFR, it is a primary area for investigation. nih.govnih.govnih.gov The cytotoxic potential of 8-Chloro- nih.govresearchgate.netdioxolo[4,5-g]quinazoline should be evaluated against a variety of cancer cell lines. plos.orgnih.gov
Antimicrobial Activity: Quinazoline derivatives have shown promising activity against various bacterial and fungal strains. nih.govnih.gov The specific chloro and dioxolo substitutions on the target compound could lead to novel mechanisms of antimicrobial action worth exploring.
Table 3: Reported Bioactivities of Various Quinazoline Derivatives
| Derivative Class | Tested Activity | Cell Lines / Organisms | Key Finding | Reference(s) |
| Novel quinazoline derivatives | Anticancer | MGC-803, MCF-7, PC-9, A549, H1975 | Compound 18 showed nanomolar inhibitory activity against MGC-803 cells with high selectivity. | nih.gov |
| nih.govmdpi.commdpi.comtriazolo[4,3-c]quinazolines | Anticancer (Topo II inhibition) | HCT-116, HepG2 | Compounds with a trifluoromethyl moiety showed significant cytotoxicity, with IC50 values as low as 2.44 μM. | plos.org |
| Quinazolinone-1,3,4-oxadiazole conjugates | Anticancer | MCF-7, HeLa | Compound 6a exhibited remarkable cytotoxic activity against HeLa cells. | nih.gov |
| Benzimidazo quinazolines | Anti-tubercular | M. tuberculosis | Certain derivatives were found to be potent agents against M. tuberculosis. | mdpi.com |
| Amino-quinazoline derivatives | Anti-Alzheimer's | Multiple targets (Cholinesterases, β-amyloid) | The scaffold shows potential for developing multi-functional agents against Alzheimer's disease. | mdpi.comnih.gov |
Multi-target Approaches in Drug Discovery Utilizing the Quinazoline Scaffold
Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways, making multi-target drugs an attractive therapeutic strategy. nih.govresearchgate.net A single molecule that modulates several targets can offer advantages in efficacy and overcoming drug resistance. nih.govmdpi.com The quinazoline scaffold is exceptionally well-suited for the design of such multi-target agents. nih.govresearchgate.net
Future research on 8-Chloro- nih.govresearchgate.netdioxolo[4,5-g]quinazoline could leverage this by:
Designing Multi-Target Kinase Inhibitors: Many cancers are driven by the dysregulation of multiple receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR. nih.gov Quinazoline derivatives have been successfully designed to inhibit several of these kinases simultaneously. nih.govmdpi.com 8-Chloro- nih.govresearchgate.netdioxolo[4,5-g]quinazoline could serve as a foundational structure for developing new multi-RTK inhibitors.
Combining Different Mechanisms: Research has shown that quinazolines can be designed to inhibit both RTKs and other crucial cellular processes like microtubule polymerization. nih.gov This dual-action approach can lead to potent antitumor effects. The unique structure of 8-Chloro- nih.govresearchgate.netdioxolo[4,5-g]quinazoline could be functionalized to incorporate pharmacophores that target distinct but synergistic pathways.
Addressing Neurodegenerative Diseases: In conditions like Alzheimer's disease, a multi-target approach is considered highly promising. mdpi.comnih.gov Quinazoline derivatives have been explored as inhibitors of cholinesterases, β-amyloid aggregation, and oxidative stress. mdpi.comnih.gov The 8-Chloro- nih.govresearchgate.netdioxolo[4,5-g]quinazoline core could be a starting point for developing novel multi-target agents for such complex neurological disorders.
Translational Research and Pre-clinical Development Considerations
For any promising compound to advance from a laboratory curiosity to a potential therapeutic, it must undergo rigorous translational and pre-clinical evaluation. If initial screenings reveal significant bioactivity for 8-Chloro- nih.govresearchgate.netdioxolo[4,5-g]quinazoline or its derivatives, the subsequent research path would involve several critical steps.
Key considerations for future development include:
In Vivo Efficacy Studies: Promising in vitro results must be validated in relevant animal models. For anticancer research, this typically involves using xenograft models where human tumor cells are implanted in immunocompromised mice to assess the compound's ability to reduce tumor volume and weight. nih.gov
Pharmacokinetic Profiling (ADMET): A crucial part of pre-clinical development is to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound. researcher.life Favorable pharmacokinetic properties are essential for a drug to be effective and safe in a biological system.
Toxicity and Safety Assessment: Preliminary safety is evaluated through studies like acute toxicity assays in animal models to determine if the compound causes any pathological damage or adverse effects at therapeutic doses. nih.gov Early assessment of safety is critical for deciding whether a compound is suitable for further development. The development of new quinazoline-based small-molecule drugs continues to be a major focus, with the goal of overcoming issues like drug resistance seen with existing therapies. nih.gov
Q & A
Basic Question: What are the optimal synthetic routes for 8-chloro-[1,3]dioxolo[4,5-g]quinazoline, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves cyclocondensation of substituted quinazoline precursors with chloro-substituted dioxolane intermediates. Key steps include:
- Friedel-Crafts alkylation to introduce the dioxolane moiety .
- Chlorination using POCl₃ or SOCl₂ at 80–100°C to achieve regioselective substitution at the 8-position .
Yield optimization (70–85%) requires strict control of anhydrous conditions and catalytic acid (e.g., H₂SO₄) during cyclization. Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .
Basic Question: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., singlet for dioxolane protons at δ 6.1–6.3 ppm) and chlorine-induced deshielding of adjacent carbons .
- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~12.3 min at 254 nm .
- HRMS : Validate molecular ion [M+H]⁺ at m/z 248.0245 (calculated) with <2 ppm error .
Basic Question: How is the cytotoxic activity of this compound evaluated in cancer cell lines?
Methodological Answer:
- Cell Lines : Test against MCF-7 (breast), A549 (lung), and HeLa (cervical) cancer cells using the MTT assay .
- Dose-Response : IC₅₀ values typically range 8–15 µM. Include positive controls (e.g., doxorubicin) and normalize viability to untreated cells .
- Mechanistic Studies : Follow with apoptosis assays (Annexin V/PI staining) and ROS generation measurements to confirm mode of action .
Advanced Question: How do structural modifications (e.g., substituents at C-5 or C-7) affect the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : A 7-nitro or 5-fluoro substituent enhances cytotoxicity by 30–50% via increased electrophilicity and DNA intercalation .
- Steric Effects : Bulky groups at C-5 reduce activity (e.g., IC₅₀ increases from 12 µM to >50 µM with a tert-butyl substituent) .
- Docking Studies : Use AutoDock Vina to predict binding affinity to topoisomerase II (PDB ID: 1ZXM); correlate ΔG values with experimental IC₅₀ .
Advanced Question: How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Standardize Assays : Discrepancies in IC₅₀ values (e.g., 8 µM vs. 20 µM) often arise from variations in cell passage number or serum concentration. Use ATCC-validated cell lines and 10% FBS in media .
- Control for Metabolites : Some studies omit stability tests; confirm compound integrity in culture media via LC-MS at 0h and 48h .
- Statistical Power : Ensure n ≥ 3 biological replicates with ANOVA post-hoc analysis (p < 0.05) .
Advanced Question: What strategies mitigate stability challenges during formulation of this compound?
Methodological Answer:
- Lyophilization : Maintain potency by storing as a lyophilized powder at -20°C (degradation <5% over 6 months) .
- pH Sensitivity : Avoid aqueous solutions above pH 7.0; use citrate buffer (pH 4.5) for in vivo studies to prevent hydrolysis .
- Light Protection : Degradation accelerates under UV light; use amber vials and conduct stability studies in dark conditions .
Advanced Question: What are the computational approaches to predict regioselectivity in derivative synthesis?
Methodological Answer:
- DFT Calculations : Calculate Fukui indices (Gaussian 09) to identify electrophilic sites; C-8 shows highest f⁺ (0.152) for chlorination .
- Molecular Dynamics : Simulate reaction trajectories (NAMD) to model transition states for dioxolane ring formation .
- Machine Learning : Train a Random Forest model on 200+ quinazoline derivatives to predict reaction yields (R² = 0.89) .
Advanced Question: How can cross-disciplinary applications (e.g., antimicrobial or CNS activity) be systematically explored?
Methodological Answer:
- Antimicrobial Screening : Use agar dilution (MIC) against S. aureus and C. albicans; synergize with β-lactams via Checkerboard assay .
- CNS Penetration : Calculate BBB score with SwissADME; optimize logP (2.5–3.5) and TPSA (<90 Ų) for brain uptake .
- In Vivo Models : Test anticonvulsant activity in zebrafish (PTZ-induced seizures) at 10 mg/kg; monitor latency to clonus .
Advanced Question: How do researchers address toxicity discrepancies between in vitro and in vivo models?
Methodological Answer:
- Metabolite Profiling : Identify hepatotoxic metabolites (e.g., epoxide intermediates) using rat liver microsomes + LC-QTOF .
- Dose Escalation : Start at 1 mg/kg in BALB/c mice; monitor ALT/AST levels weekly. Toxicity often arises from CYP3A4-mediated bioactivation .
- Alternative Formulations : Encapsulate in PLGA nanoparticles to reduce hepatic exposure; achieve 60% tumor accumulation vs. 15% free drug .
Advanced Question: What methodologies enable the synthesis of novel derivatives with improved pharmacokinetic profiles?
Methodological Answer:
- Prodrug Design : Introduce acetylated hydroxyl groups to enhance oral bioavailability (AUC increases 3-fold in rats) .
- Click Chemistry : Synthesize 1,2,3-triazole conjugates via CuAAC reaction; improves aqueous solubility by 10× .
- Hybrid Molecules : Fuse with chalcone moieties (e.g., 7-benzylidene derivatives) to dual-target EGFR and tubulin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
